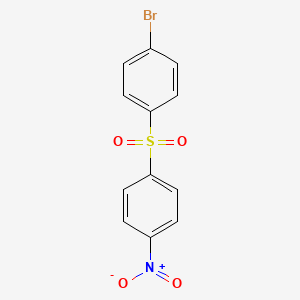

1-(4-Bromophenyl)sulfonyl-4-nitrobenzene

Vue d'ensemble

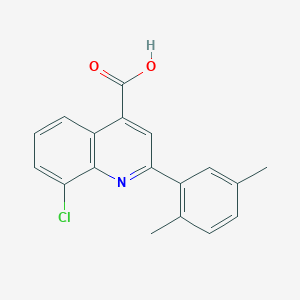

Description

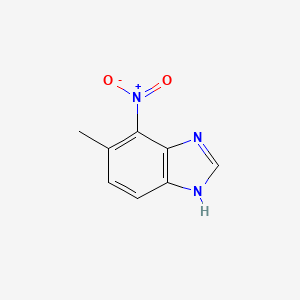

1-(4-Bromophenyl)sulfonyl-4-nitrobenzene is a chemical compound that is part of a broader class of organic molecules known as sulfones, which contain a sulfonyl functional group attached to two carbon atoms. The presence of both a bromine atom and a nitro group on the benzene rings suggests that this compound could be reactive and useful in various chemical synthesis applications.

Synthesis Analysis

The synthesis of related sulfone compounds often involves reactions with halogenated reagents. For instance, the synthesis of 4-formylbenzene sulfonic acid involves the bromination of 4-methylbenzenesulfonic acid followed by acidic hydrolysis and oxidation . Similarly, polycondensation reactions involving 4-bromomethylbenzyl bromide with sulfinate compounds have been used to create polymers with sulfone linkages . These methods indicate that halogenated sulfones can be synthesized through halogenation and subsequent reactions of sulfonic acid derivatives.

Molecular Structure Analysis

The molecular structure of sulfone compounds can be complex, as evidenced by the crystal structure analysis of a related compound, 2-(4'-carbomethoxy-2'-nitrophenylsulfonyl)-1,3,5-trimethylbenzene, which exhibits a twist-nitro-proximal conformation with dissimilar dihedral angles between the rings and the central C—S—C plane . This suggests that 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene may also exhibit interesting conformational characteristics due to the presence of electron-withdrawing groups that can affect the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of halogenated nitrobenzene compounds can vary depending on the reaction conditions. For example, the radical anion of 1-bromo-4-nitrobenzene shows increased reactivity in an ionic liquid compared to conventional solvents, leading to the formation of nitrobenzene radical anion and bromide ions . This suggests that 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene could also participate in radical reactions under certain conditions. Additionally, the reaction of 4'-nitrobenzenesulfenanilide with hydrobromic acid in the presence of alkenes and alkynes results in the formation of bromoalkyl phenyl sulfides, indicating that sulfone compounds can be involved in electrophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their functional groups. The presence of a nitro group and a bromine atom in 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene would likely contribute to its reactivity and physical properties such as solubility and melting point. The thermal stability of sulfone polymers, as shown in the study of polycondensation reactions, is lower than that of commercial poly(ether sulfone)s, which could be relevant when considering the thermal stability of 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene . The reactivity in different solvents, as seen with the radical anion of 1-bromo-4-nitrobenzene, also suggests that the solvent can significantly influence the behavior of such compounds .

Applications De Recherche Scientifique

Applications in Organic Synthesis

1-(4-Bromophenyl)sulfonyl-4-nitrobenzene is utilized in organic synthesis processes. For instance, Lupi et al. (2009) demonstrated its use in the stereoselective conversion of N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters into N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters. This process is significant in the synthesis of alpha-quaternary alpha-amino acid derivatives, highlighting the compound's role in producing complex organic molecules (Lupi et al., 2009).

Electrochemical Studies

Ernst et al. (2013) explored the electrochemical behavior of 1-bromo-4-nitrobenzene radical anions in room temperature ionic liquids. Their research indicates that this compound exhibits unique reactivity in such environments, contrasting its behavior in conventional non-aqueous solvents. This study is pivotal in understanding the electrochemical properties of 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene derivatives (Ernst et al., 2013).

Nonlinear Optical Properties

Research by Parol et al. (2020) discusses the growth of single crystals of chalcone derivatives, including 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene related compounds. These materials exhibit significant nonlinear optical properties, useful in photonics and telecommunications (Parol et al., 2020).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, this compound plays a role in the synthesis of various drugs. For example, Klok et al. (2006) used a derivative of 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene in the synthesis of N-(3-[18F]Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, a compound used in medical imaging (Klok et al., 2006).

Polymer Chemistry

In the field of polymer chemistry, Sato and Yokoyama (1984) described the use of a 1-(4-Bromophenyl)sulfonyl-4-nitrobenzene derivative in the synthesis of polysulfones. These materials have applications in high-performance plastics, engineering, and material science (Sato & Yokoyama, 1984).

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHAXWUKVPWYPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Bromobenzene)sulfonyl]-4-nitrobenzene | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)